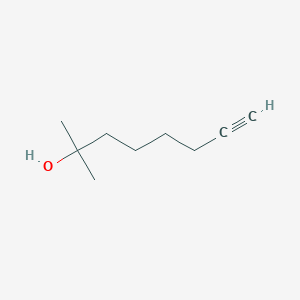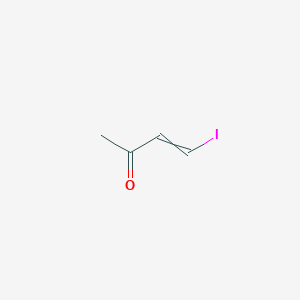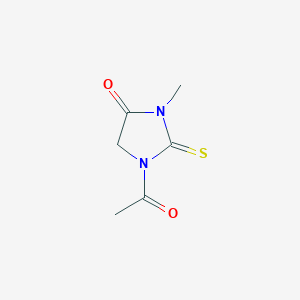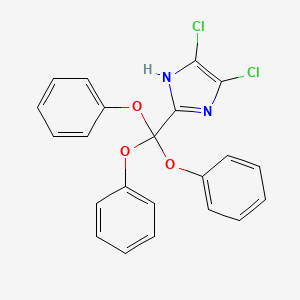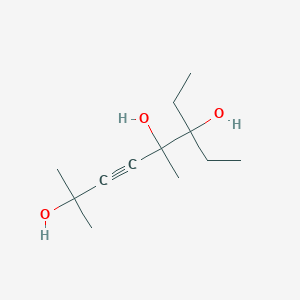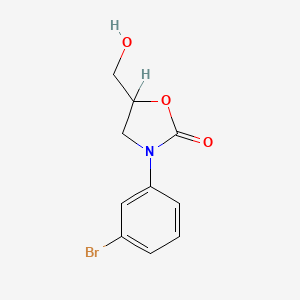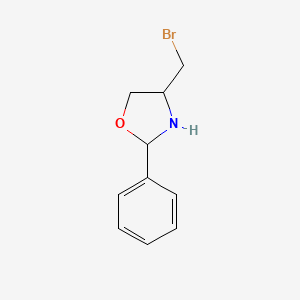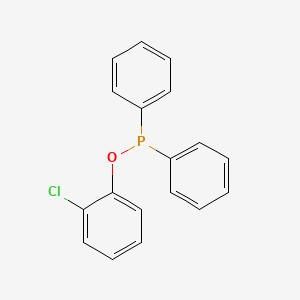
2-Chlorophenyl diphenylphosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorophenyl diphenylphosphinite is an organophosphorus compound with the molecular formula C18H14ClOP It is a derivative of phosphinite, characterized by the presence of a phosphorus atom bonded to two phenyl groups and one 2-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chlorophenyl diphenylphosphinite can be synthesized through the alcoholysis of chlorodiphenylphosphine. The reaction involves treating chlorodiphenylphosphine with 2-chlorophenol in the presence of a base, typically under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{ClPPh}_2 + \text{2-chlorophenol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and stringent control of temperature and pressure.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is also involved in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Typical nucleophiles include alkoxides and amines.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Substituted phosphinites.
Coupling Reactions: Coupled aromatic compounds.
Applications De Recherche Scientifique
2-Chlorophenyl diphenylphosphinite has diverse applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-chlorophenyl diphenylphosphinite primarily involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The phosphorus atom in the compound acts as a nucleophile, participating in bond formation and cleavage during reactions.
Comparaison Avec Des Composés Similaires
Phosphinites: Compounds with the general formula P(OR)R2, where R represents alkyl or aryl groups.
Phosphonites: Compounds with the formula P(OR)2R.
Phosphonates: Compounds with the formula OP(OR)2R.
Uniqueness: 2-Chlorophenyl diphenylphosphinite is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in catalytic processes, offering different reactivity compared to other phosphinites and phosphonites.
Propriétés
Numéro CAS |
63389-43-5 |
|---|---|
Formule moléculaire |
C18H14ClOP |
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
(2-chlorophenoxy)-diphenylphosphane |
InChI |
InChI=1S/C18H14ClOP/c19-17-13-7-8-14-18(17)20-21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
Clé InChI |
VAFZCFWGTRQLOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


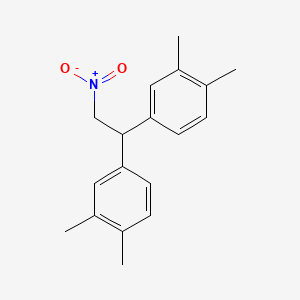
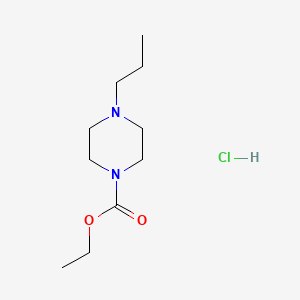

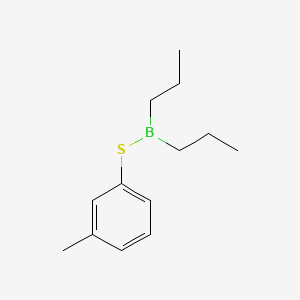
silane](/img/structure/B14506638.png)
